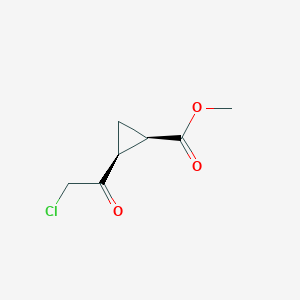![molecular formula C18H15FN6OS B2978259 Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251617-60-3](/img/structure/B2978259.png)
Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a naphthyridine backbone, which is a type of nitrogen-containing heterocycle . It also has a fluoro-methylphenyl group and an ethyl carboxylate group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the naphthyridine core, with the various substituents contributing to its overall shape, size, and properties . The presence of nitrogen in the ring, the fluorine atom in the fluoro-methylphenyl group, and the oxygen atoms in the ethyl carboxylate group would also likely have significant effects on the compound’s electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications
Antibacterial Activity
Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate and its analogs have shown potential in antibacterial applications. Studies indicate that compounds with similar structures exhibit strong antibacterial activities. For instance, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, an analog, has been synthesized and studied for its antibacterial properties (Kiely, 1991).
Synthesis and Characterization
The synthesis and characterization of compounds related to Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate are critical for understanding their potential applications. Research on similar compounds, such as Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, includes detailed analyses of their chemical structures and properties (Sapnakumari et al., 2014).
Neuroprotective Properties
Some derivatives of Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate show promising neuroprotective properties. For example, Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012) is a novel tacrine derivative that demonstrates neuroprotective effects and potential applications in the treatment of neurological conditions (Orozco et al., 2004).
Potential in Alzheimer's Disease Research
Certain analogs of Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate have been explored for their potential in Alzheimer's disease research. The compound 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile, related to the chemical structure , was used in conjunction with PET imaging to study neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients (Shoghi-Jadid et al., 2002).
Crystal Structure Analysis
Understanding the crystal structure of compounds like Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is vital for their potential application in scientific research. Studies on similar compounds, such as Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide insights into their molecular and crystal structures, which can influence their chemical reactivity and biological activity (Kaur et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6OS/c1-11-16(22-24-25(11)14-7-3-12(19)4-8-14)17-21-18(27-23-17)20-13-5-9-15(26-2)10-6-13/h3-10H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQAMKQFDKTZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NSC(=N3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)


![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2978182.png)




![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)
![N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine](/img/structure/B2978194.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2978195.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2978196.png)
![(6-Methoxy-1H-indol-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2978198.png)